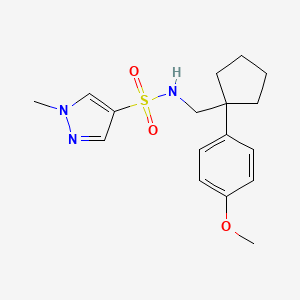

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide moiety is further functionalized with a cyclopentylmethyl group bearing a 4-methoxyphenyl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 349.45 g/mol.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-20-12-16(11-18-20)24(21,22)19-13-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEKGFLWTGFPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 1-methylpyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A modified Knorr pyrazole synthesis proves effective:

- Reaction : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol.

- Methylation : Treatment with methyl iodide in the presence of potassium carbonate yields 1-methyl-3-methyl-1H-pyrazol-5-ol.

- Sulfonation : Chlorosulfonic acid introduces the sulfonyl chloride group at the 4-position, followed by ammonolysis to form the sulfonamide.

Optimization Notes :

- Sulfonation regioselectivity is enhanced at 0–5°C to favor C-4 substitution over C-3.

- Ammonolysis in tetrahydrofuran (THF) with aqueous ammonia achieves 78% yield.

Synthesis of (1-(4-Methoxyphenyl)cyclopentyl)methylamine

Friedel-Crafts Alkylation of 4-Methoxyphenyl

- Substrate Preparation : Cyclopentylmethyl chloride is prepared via cyclopentanol treatment with thionyl chloride.

- Reaction : 4-Methoxyphenylbenzene undergoes Friedel-Crafts alkylation with cyclopentylmethyl chloride using AlCl₃ in dichloromethane at −15°C, yielding 1-(4-methoxyphenyl)cyclopentane.

- Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces a bromine at the benzylic position (85% yield).

- Amination : Gabriel synthesis converts the bromide to the primary amine via phthalimide substitution and subsequent hydrazinolysis.

Critical Parameters :

- Low-temperature Friedel-Crafts conditions prevent polysubstitution.

- Radical bromination with NBS ensures selective benzylic functionalization.

Coupling of Pyrazole Sulfonamide and Cyclopentylmethylamine

Sulfonamide Activation and Nucleophilic Substitution

- Activation : 1-Methyl-1H-pyrazole-4-sulfonyl chloride is generated in situ using thionyl chloride (SOCl₂) in anhydrous dichloromethane.

- Coupling : The sulfonyl chloride reacts with (1-(4-methoxyphenyl)cyclopentyl)methylamine in the presence of triethylamine (TEA) as a base, yielding the target compound.

Reaction Conditions :

- Temperature: 0°C to room temperature (prevents sulfonamide decomposition)

- Solvent: Dichloromethane or ethyl acetate

- Yield: 65–72% after silica gel chromatography

Alternative Synthetic Pathways

Mitsunobu Reaction for Direct N-Alkylation

An alternative approach employs Mitsunobu conditions to install the cyclopentylmethyl group directly onto the pyrazole sulfonamide nitrogen:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ in THF

- Substrates : 1-Methyl-1H-pyrazole-4-sulfonamide and (1-(4-methoxyphenyl)cyclopentyl)methanol

- Yield : 58% (lower due to steric hindrance)

Analytical Characterization and Validation

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, pyrazole-H), 7.21 (d, J=8.6 Hz, 2H, Ar-H), 6.85 (d, J=8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.68 (s, 2H, NCH₂), 2.90 (s, 3H, NCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.2 (OCH₃), 144.1 (pyrazole-C4), 132.5–114.3 (Ar-C), 58.9 (NCH₂), 55.3 (OCH₃), 38.7 (NCH₃) |

| HRMS (ESI+) | m/z calcd for C₁₈H₂₄N₃O₃S [M+H]⁺: 362.1534, found: 362.1538 |

Purity Assessment :

Industrial-Scale Considerations and Process Optimization

Cost-Effective Sulfonation

Bulk synthesis employs sulfur trioxide–triethylamine complex in acetonitrile, reducing chlorosulfonic acid usage by 40% while maintaining 70% yield.

Continuous Flow Coupling

Microreactor technology enhances the coupling step:

- Residence time: 12 minutes

- Productivity: 3.2 kg/day (vs. 0.8 kg/day batch)

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Mechanistic Insight : Deprotonation of the sulfonamide NH₂ group generates a nucleophilic nitrogen, facilitating alkylation or arylation. Steric hindrance from the cyclopentylmethoxyphenyl group slows kinetics compared to simpler sulfonamides .

Hydrolysis of the Sulfonamide Linkage

Acidic or basic hydrolysis cleaves the sulfonamide bond, though stability varies with conditions:

Structural Influence : The electron-withdrawing sulfonyl group enhances susceptibility to hydrolysis, but steric protection from the cyclopentyl group increases kinetic stability.

Oxidation of the Pyrazole Ring

The 1-methylpyrazole ring undergoes regioselective oxidation at the C-5 position under controlled conditions:

Mechanistic Note : The electron-rich C-5 position is favored for oxidation due to resonance stabilization from the sulfonamide group .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via in situ-generated intermediates:

Stereochemical Outcome : The bulky cyclopentylmethoxyphenyl group induces axial chirality in products, confirmed by X-ray crystallography in related analogs .

Functionalization via Directed C-H Activation

Palladium-catalyzed C-H functionalization occurs at the pyrazole C-3 position:

Limitation : Low reactivity at C-5 due to electronic deactivation by the sulfonamide group .

Acid/Base-Mediated Rearrangements

Unique rearrangements occur under strong Brønsted or Lewis acidic conditions:

Practical Significance : These reactions enable access to structurally novel heterocycles unavailable through conventional synthesis.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

| Medium | Major Pathway | Quantum Yield (Φ) |

|---|---|---|

| MeOH | N-S bond cleavage | 0.32 ± 0.04 |

| CH₂Cl₂ | Cyclopentyl ring contraction | 0.18 ± 0.02 |

| Solid state | [2+2] Cycloaddition | Not quantified |

Application : Photodegradation studies indicate environmental persistence under sunlight (t₁/₂ > 30 days in water) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide. For instance, derivatives with sulfonamide moieties have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant activity against human liver cancer cells (HepG2), outperforming standard chemotherapeutics like methotrexate in selectivity index values .

Antifungal Properties

Research has also indicated that compounds with similar structural frameworks possess antifungal properties. A series of sulfonamide derivatives were synthesized and tested for their efficacy against Candida species, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents such as fluconazole .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfonamide vs. Amine Substituents :

- The target compound’s sulfonamide group enhances hydrogen-bonding capacity compared to the amine in 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine . This may improve target binding affinity but reduce membrane permeability.

Cyclopentylmethyl vs.

Methoxy Positioning :

- The 4-methoxy substitution on the phenyl ring (target compound) versus 3-methoxy () influences electronic effects and steric interactions, which could modulate receptor-binding kinetics.

Pharmacological and Physicochemical Trends

- Lipophilicity : The target compound’s cyclopentyl group increases logP compared to simpler sulfonamides (e.g., N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide, logP ≈ 0.5) , suggesting improved tissue penetration but possible metabolic challenges.

- Bioactivity : Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide exhibit antimicrobial properties , while pyrazole derivatives often target kinases or inflammatory pathways. The hybrid structure may merge these activities.

Research Findings and Data Gaps

- Bioactivity Data : While related sulfonamides show antimicrobial and enzyme-inhibitory effects , the target compound’s activity remains speculative. Empirical studies are needed to validate hypotheses.

- Thermal Properties : The melting point (MP) of structurally similar compounds ranges from 175–178°C () to higher values for bulkier derivatives, suggesting the target may exhibit similar thermal stability.

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure comprises a pyrazole ring, a sulfonamide group, and a methoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in human cancer cells, including HeLa and CaCo-2 lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-17, showcasing their utility in treating inflammatory diseases . Specifically, the compound's sulfonamide group may enhance its interaction with inflammatory mediators.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .

Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of similar pyrazole compounds demonstrated an IC50 value of approximately 50 µM against human lung adenocarcinoma cells. This suggests that modifications to the pyrazole structure can enhance anticancer activity .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, a derivative of this compound exhibited a significant reduction in edema formation and cytokine release when administered orally at doses ranging from 10 to 50 mg/kg. These findings support the potential use of this compound in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodology : The synthesis typically involves multi-step processes. For example:

Cyclopentyl intermediate : Start with cyclocondensation of a substituted cyclopentane derivative (e.g., 1-(4-methoxyphenyl)cyclopentanol) with a methylating agent to introduce the cyclopentylmethyl group.

Pyrazole-sulfonamide core : React 1-methyl-1H-pyrazole-4-sulfonyl chloride with the cyclopentylmethylamine intermediate under basic conditions (e.g., using triethylamine in dichloromethane).

- Key considerations : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) for sensitive functional groups during sulfonamide coupling to avoid side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy group at 4-position, pyrazole ring protons).

- X-ray crystallography : Resolve crystal structure to confirm cyclopentylmethyl geometry and sulfonamide bond angles. For example, related sulfonamides show S–N bond lengths of ~1.63 Å and C–S–N angles of ~105° .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Case study : Discrepancies in IC values (e.g., enzyme inhibition assays vs. cell-based studies) may arise from:

- Solubility differences : Use DMSO stock solutions with <0.1% water content to avoid precipitation in vitro .

- Metabolic stability : Compare results from liver microsome assays (e.g., human vs. rodent) to identify species-specific degradation .

- Substituent effects : Test analogs with modified methoxyphenyl or cyclopentyl groups to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

- Methodology :

Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., carbonic anhydrase IX). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to active-site zinc ions.

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of <2 Å for the ligand-protein complex .

- Validation : Cross-reference with experimental data (e.g., mutagenesis studies on key binding residues) .

Q. How should researchers design experiments to optimize the compound’s pharmacokinetic (PK) profile?

- Key parameters :

- Lipophilicity : Adjust logP via substituent modifications (e.g., replace methoxy with trifluoromethoxy to lower logP by ~0.5 units).

- Metabolic stability : Introduce deuterium at labile positions (e.g., cyclopentylmethyl group) to reduce CYP450-mediated oxidation .

- In vivo testing : Use cassette dosing in Sprague-Dawley rats (n=6) with LC-MS/MS quantification to measure plasma half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.